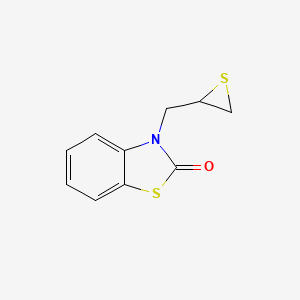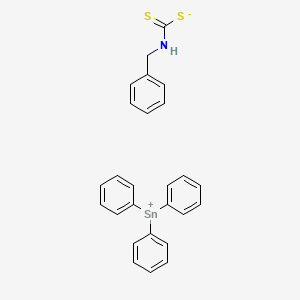
Triphenylstannanylium benzylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylstannanylium benzylcarbamodithioate is an organotin compound with the molecular formula C26H23NS2Sn. This compound is known for its unique structure, which includes a triphenylstannanylium cation and a benzylcarbamodithioate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstannanylium benzylcarbamodithioate typically involves the reaction of triphenyltin chloride with sodium benzylcarbamodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble by-products. The resulting solution is then concentrated, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylstannanylium benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzylcarbamodithioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triphenylstannanylium benzylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of triphenylstannanylium benzylcarbamodithioate involves its interaction with biological molecules through its organotin moiety. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for antimicrobial and anticancer therapies. The molecular targets include enzymes with active thiol groups, and the pathways involved are related to cellular redox balance and protein function .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannanylium chloride: Similar organotin compound with chloride as the anion.
Benzylcarbamodithioate: Similar compound without the organotin moiety.
Triphenylstannanylium acetate: Another organotin compound with acetate as the anion
Uniqueness
Triphenylstannanylium benzylcarbamodithioate is unique due to its combination of the organotin moiety and the benzylcarbamodithioate anion. This unique structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of both the organotin and dithiocarbamate functionalities allows for a wide range of applications in different fields .
Propiedades
Número CAS |
1803-02-7 |
|---|---|
Fórmula molecular |
C26H23NS2Sn |
Peso molecular |
532.3 g/mol |
Nombre IUPAC |
N-benzylcarbamodithioate;triphenylstannanylium |
InChI |
InChI=1S/C8H9NS2.3C6H5.Sn/c10-8(11)9-6-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,6H2,(H2,9,10,11);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
LPKMIIGXSAQXAW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)[S-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
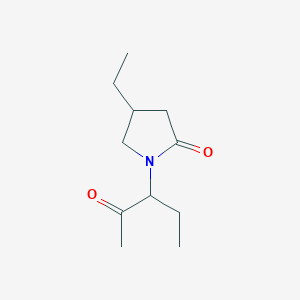
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
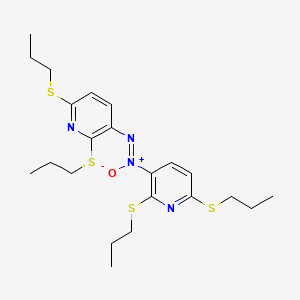
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
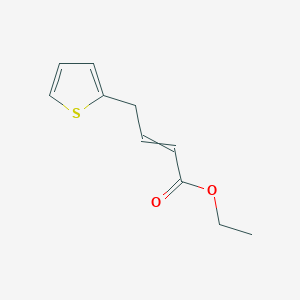
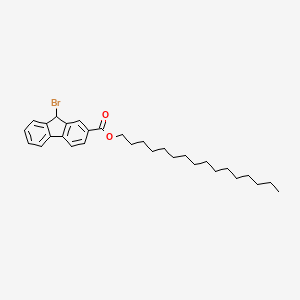
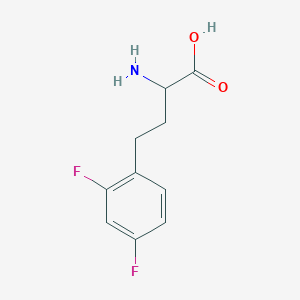
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
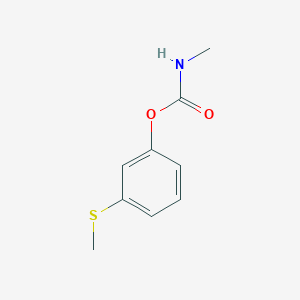

![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
